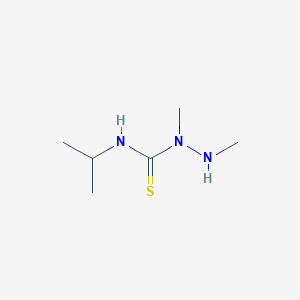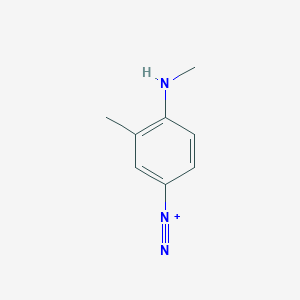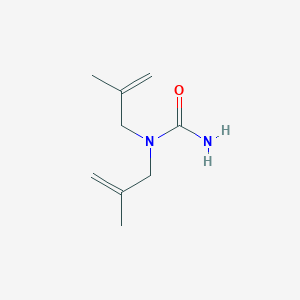
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- is a chemical compound with a complex structure that includes hydrazine and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- typically involves the reaction of hydrazine derivatives with carbonyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can include a variety of derivatives, such as oximes, hydrazones, and other substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile, participating in various chemical reactions that lead to the formation of new products. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- include:
Thiosemicarbazide: Known for its use in organic synthesis and potential biological activity.
Isothiosemicarbazide: Another compound with similar functional groups and chemical properties.
Uniqueness
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- is unique due to its specific structural features and the presence of both hydrazine and thioamide groups.
Properties
CAS No. |
90447-44-2 |
|---|---|
Molecular Formula |
C6H15N3S |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
1-methyl-1-(methylamino)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C6H15N3S/c1-5(2)8-6(10)9(4)7-3/h5,7H,1-4H3,(H,8,10) |
InChI Key |
POLIRIWDZZXPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)N(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)









![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)



